molecular formula C41H74N16O11 B1619341 Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine CAS No. 93511-94-5

Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine

Cat. No. B1619341
CAS RN: 93511-94-5
M. Wt: 967.1 g/mol
InChI Key: AYCGGOLGQXQAQT-QJSOSHDRSA-N
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Description

The peptide Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine is an oligopeptide , composed of nine amino acids . Oligopeptides typically consist of two to twelve amino acids and play essential roles in various biological processes .


Synthesis Analysis

The synthesis of this peptide involves sequential coupling of individual amino acids using solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain grows step by step, with each amino acid added in a controlled manner. Protecting groups ensure selective reactions, and deprotection steps allow for subsequent coupling. The final product is purified through chromatography .


Chemical Reactions Analysis

The peptide may undergo various chemical reactions, including hydrolysis, oxidation, and cyclization. Enzymes like proteases can cleave peptide bonds, affecting its stability. Additionally, disulfide bond formation between cysteine residues can impact its conformation .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCGGOLGQXQAQT-QJSOSHDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239461
Record name Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine

CAS RN

93511-94-5
Record name Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093511945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Reactant of Route 2
Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
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Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
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Reactant of Route 6
Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine

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